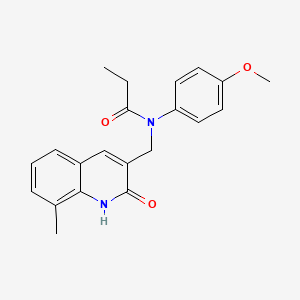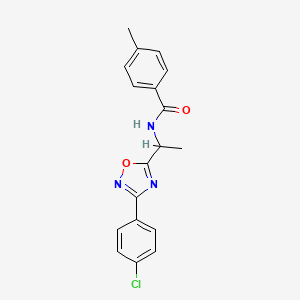
2-(4-bromophenylsulfonamido)-N-butylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenylsulfonamido)-N-butylpropanamide, commonly known as BPSA, is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. BPSA is a synthetic compound that has been developed through a complex synthesis process, which involves several steps. In
科学研究应用
BPSA has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. BPSA has also been shown to have potential applications in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
作用机制
BPSA inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion, which is an important step in the regulation of acid-base balance. The inhibition of carbonic anhydrase activity by BPSA leads to a decrease in the production of bicarbonate ion and an increase in the concentration of carbon dioxide in the body.
Biochemical and Physiological Effects
The inhibition of carbonic anhydrase activity by BPSA has several biochemical and physiological effects. It leads to a decrease in the production of bicarbonate ion, which can result in metabolic acidosis. It also leads to an increase in the concentration of carbon dioxide in the body, which can result in respiratory acidosis. BPSA has also been shown to have potential applications in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
实验室实验的优点和局限性
BPSA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for use in research. It is also a potent inhibitor of carbonic anhydrase, which makes it useful for studying the role of this enzyme in various physiological processes. However, BPSA also has some limitations for use in lab experiments. It has been shown to have some toxicity in certain cell types, which can limit its usefulness for certain types of experiments.
未来方向
There are several future directions for research on BPSA. One area of research is the development of new synthetic methods for the production of BPSA. Another area of research is the investigation of the potential applications of BPSA in the treatment of various diseases, including glaucoma, epilepsy, and cancer. Additionally, further research is needed to fully understand the mechanism of action of BPSA and its effects on various physiological processes.
合成方法
The synthesis of BPSA involves several steps, starting with the reaction of 4-bromobenzenesulfonyl chloride with butylamine to form 4-bromobenzenesulfonamide. This intermediate compound is then reacted with N,N-dimethylpropanamide in the presence of a base to form the final product, 2-(4-bromophenylsulfonamido)-N-butylpropanamide. The synthesis process is complex and requires careful control of reaction conditions, as well as the use of specialized equipment and reagents.
属性
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-butylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S/c1-3-4-9-15-13(17)10(2)16-20(18,19)12-7-5-11(14)6-8-12/h5-8,10,16H,3-4,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTQXBGXSPVAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

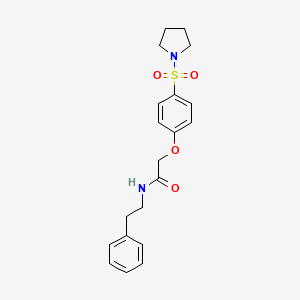
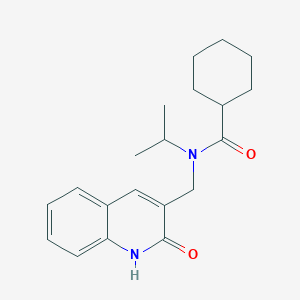

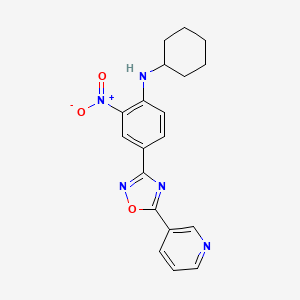
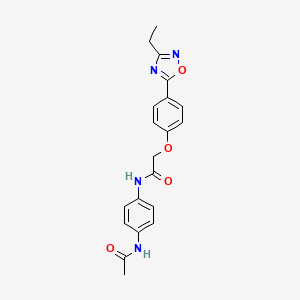
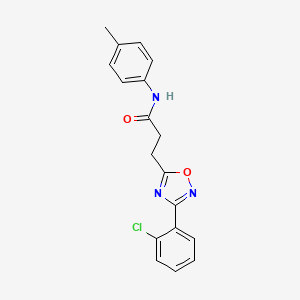
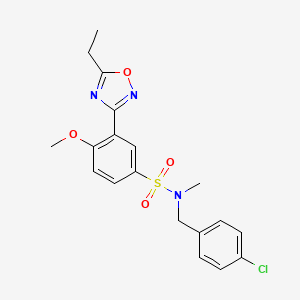

![4-[3-[4-(Ethylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7716973.png)
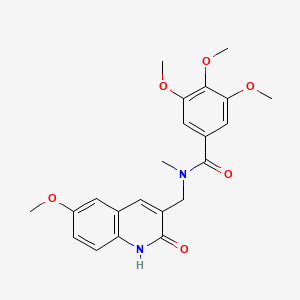
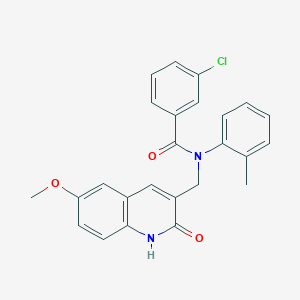
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7716987.png)
